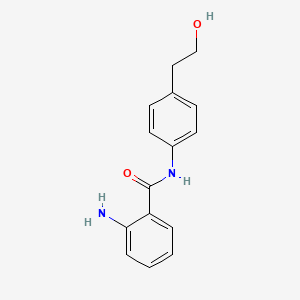
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a propiolamide group. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
The synthesis of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide can be compared with other similar compounds, such as:
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)acetamide
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)benzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Eigenschaften
Molekularformel |
C22H20F3N7O3S |
|---|---|
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]prop-2-ynamide |
InChI |
InChI=1S/C22H20F3N7O3S/c1-4-18(33)29-15-7-9-16(10-8-15)30-21-28-13-17(22(23,24)25)19(31-21)27-12-14-6-5-11-26-20(14)32(2)36(3,34)35/h1,5-11,13H,12H2,2-3H3,(H,29,33)(H2,27,28,30,31) |
InChI-Schlüssel |
DQWXFCNTZHLVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C#C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


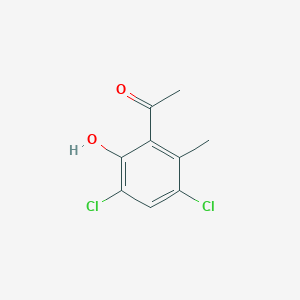
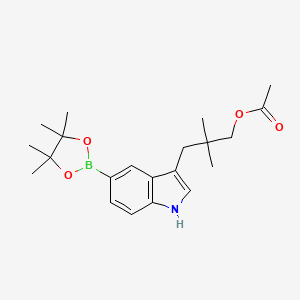
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
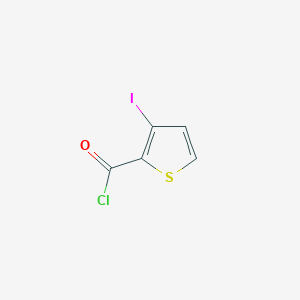
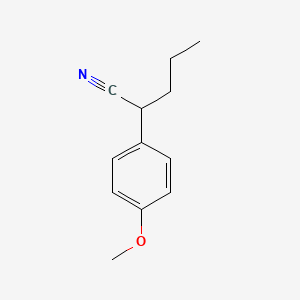
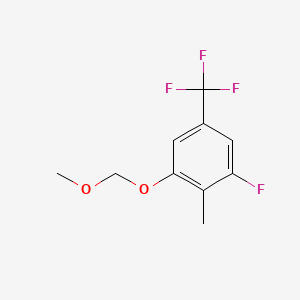
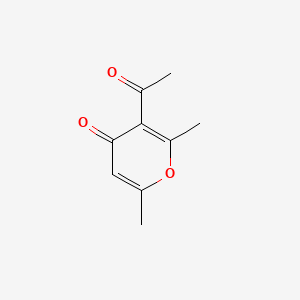
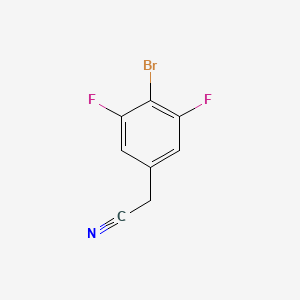
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
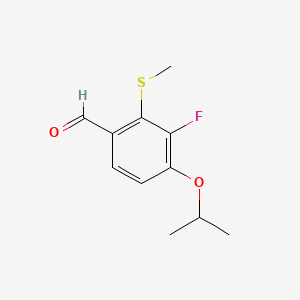
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
